molecular formula C11H22BrNO3 B13300327 tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate

tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate

Cat. No.: B13300327
M. Wt: 296.20 g/mol
InChI Key: MMMNRBGRYPHEIB-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is a chemical compound with the molecular formula C11H22BrNO3. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-hydroxy-2-methylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction Reactions: The carbamate group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Researchers may investigate its activity against specific diseases or conditions, particularly those involving enzyme dysregulation.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-chloro-2-hydroxy-2-methylpropyl)-N-ethylcarbamate
  • tert-Butyl N-(3-iodo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate
  • tert-Butyl N-(3-fluoro-2-hydroxy-2-methylpropyl)-N-ethylcarbamate

Uniqueness

tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

Molecular Formula

C11H22BrNO3

Molecular Weight

296.20 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate

InChI

InChI=1S/C11H22BrNO3/c1-6-13(8-11(5,15)7-12)9(14)16-10(2,3)4/h15H,6-8H2,1-5H3

InChI Key

MMMNRBGRYPHEIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(CBr)O)C(=O)OC(C)(C)C

Origin of Product

United States

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